1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that incorporates both benzotriazole and benzimidazole moieties. These structures are known for their significant roles in various chemical and biological processes due to their unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 1H-benzotriazole with a suitable pyrido[1,2-a]benzimidazole derivative in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The benzotriazole and benzimidazole moieties contribute to its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1H-benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.
1H-benzimidazole: Widely used in pharmaceuticals for its antimicrobial and antiparasitic properties.
Pyrido[1,2-a]benzimidazole: Studied for its potential biological activities and as a building block in organic synthesis.
Uniqueness
1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to the combination of benzotriazole and benzimidazole moieties, which confer distinct electronic and steric properties.
Biological Activity
The compound 1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a derivative of benzotriazole and benzimidazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15N5
- Molecular Weight : 285.33g/mol
The presence of the benzotriazole moiety contributes to the compound's biological activity by enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the benzotriazole nucleus exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that the presence of bulky hydrophobic groups enhanced antibacterial activity against strains such as Escherichia coli and Bacillus subtilis .
Compound | Activity | MIC (µg/mL) | Target Organism |
---|---|---|---|
This compound | Moderate | 25 | E. coli |
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Potent | 12.5 | B. subtilis |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of benzotriazole have shown cytotoxic effects against several cancer cell lines. A notable study demonstrated that the compound significantly suppressed cell viability in tumor cells with IC50 values ranging from 22 to 26 µM .
Case Study: Cytotoxicity Testing
In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that:
- Compound : this compound
- IC50 Values :
- HeLa: 24 µM
- MCF-7: 23 µM
This indicates a promising potential for further development as an anticancer agent.
Antiviral Activity
Benzotriazole derivatives have also been evaluated for their antiviral properties. Specifically, compounds have been tested against viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). Research shows that certain derivatives exhibit inhibitory activity against viral helicases, which are crucial for viral replication.
Research Findings
A study indicated that N-alkyl derivatives of benzotriazole demonstrated significant helicase inhibitory activity against HCV with IC50 values around 6.5μM when using DNA as a substrate . This suggests a potential mechanism for the antiviral action of related compounds.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6/c1-2-7-14-12-20(27-19-11-6-4-9-17(19)24-25-27)26-18-10-5-3-8-16(18)23-21(26)15(14)13-22/h3-6,8-12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRHVYFQGIELOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C5=CC=CC=C5N=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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